molecular formula C19H17BrN4O3S B2652906 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 312915-94-9

3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2652906
CAS No.: 312915-94-9
M. Wt: 461.33
InChI Key: RSTPZLQHLGZBMV-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a benzamide group, and a sulfonamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide group involves the reaction of a brominated benzoyl chloride with an amine.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine with a sulfonyl chloride derivative of 4,6-dimethylpyrimidine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions:

    Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and pyrimidine moieties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate.

    Amidation: Reagents like carbodiimides (e.g., EDC) and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology and Medicine:

  • Investigated for its potential as an inhibitor of specific enzymes or receptors.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Potential applications in the development of pharmaceuticals and agrochemicals.
  • Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide depends on its specific biological target. Generally, it may act by:

  • Inhibiting enzyme activity through binding to the active site.
  • Interfering with receptor-ligand interactions.
  • Disrupting cellular processes by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

    4-Bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide: Similar structure but with a different position of the bromine atom.

    N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-chlorobenzamide: Chlorine atom instead of bromine.

    N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-iodobenzamide: Iodine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom at the 3-position of the benzamide ring may confer unique reactivity and biological activity compared to its analogs.
  • The specific arrangement of functional groups can influence its binding affinity and specificity towards biological targets.

This detailed overview provides a comprehensive understanding of 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c1-12-10-13(2)22-19(21-12)24-28(26,27)17-8-6-16(7-9-17)23-18(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPZLQHLGZBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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